3-Bromo-5-iodo-4-methoxybenzaldehyde

Organic Synthesis Cross-Coupling Chemoselectivity

This polyfunctional aromatic aldehyde is distinguished by its 3-bromo-5-iodo substitution pattern, which provides chemoselective reactivity for sequential palladium-catalyzed cross-couplings. The iodine atom is preferentially exchanged, enabling site-selective functionalization without protecting groups. Combined with a 4-methoxy group that modulates electronic properties, this building block accelerates the design-make-test-analyze cycle in medicinal chemistry and facilitates the controlled construction of advanced materials such as MOFs and conjugated polymers. Procure this compound to leverage its unique orthogonal reactivity for efficient, high-yielding synthesis of complex molecular architectures.

Molecular Formula C8H6BrIO2
Molecular Weight 340.94 g/mol
Cat. No. B14779244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-iodo-4-methoxybenzaldehyde
Molecular FormulaC8H6BrIO2
Molecular Weight340.94 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1I)C=O)Br
InChIInChI=1S/C8H6BrIO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
InChIKeyZUVSSQPPSGUZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-iodo-4-methoxybenzaldehyde: A Unique Orthogonal Dihalogenated Building Block for Precision Synthesis


3-Bromo-5-iodo-4-methoxybenzaldehyde is a polyfunctional aromatic aldehyde possessing three distinct reactive centers: a formyl group, a bromine atom at the 3-position, and an iodine atom at the 5-position on a 4-methoxy-substituted benzene ring [1]. The differential reactivity of the carbon-iodine and carbon-bromine bonds enables sequential, chemoselective cross-coupling reactions, a key advantage for constructing complex molecular architectures [2]. The presence of the 4-methoxy group further modulates the electronic properties of the aromatic ring and can direct subsequent functionalization steps [3].

Why 3-Bromo-5-iodo-4-methoxybenzaldehyde Cannot Be Interchanged with Other Dihalogenated Benzaldehydes


Simple substitution with a closely related analog, such as a dibromo- or diiodo-derivative or a regioisomeric bromo-iodo-methoxybenzaldehyde, is not trivial and can lead to synthetic failure or suboptimal yields. The unique orthogonality provided by the Br/I pair in the specific 3,5-substitution pattern is critical for achieving the desired chemoselectivity in sequential cross-coupling reactions [1]. Replacing the compound with a non-orthogonal analog (e.g., 3,5-dibromo-4-methoxybenzaldehyde) would forfeit the ability to perform site-selective functionalization, necessitating less efficient, lower-yielding, or more complex synthetic routes involving protecting group strategies . Furthermore, the electronic influence of the 4-methoxy group on the reactivity of the adjacent halogens is highly sensitive to its relative position; regioisomers exhibit different reactivities in key transformations such as halogen-lithium exchange [2].

Quantitative Comparative Evidence for 3-Bromo-5-iodo-4-methoxybenzaldehyde Selection


Superior Chemoselectivity in Sequential Cross-Coupling via Orthogonal Br/I Reactivity

The presence of both a bromine and an iodine atom on the same aromatic ring provides a powerful tool for orthogonal functionalization. In Pd-catalyzed reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for a chemoselective first coupling at the iodo position, leaving the bromo site intact for a subsequent, second coupling step [1]. This is a qualitative but fundamental differentiation from dibromo analogs like 3,5-dibromo-4-methoxybenzaldehyde, where both halogens are identical and cannot be easily distinguished, leading to statistical mixtures of mono- and di-coupled products unless one coupling partner is used in large excess or specialized protecting/directing group chemistry is employed [2]. While a head-to-head study isolating the yield of a specific sequential process with 3-bromo-5-iodo-4-methoxybenzaldehyde versus a dibromo analog is not present in the open literature, the foundational principle of orthogonal reactivity is a class-level inference that provides a significant synthetic advantage.

Organic Synthesis Cross-Coupling Chemoselectivity

Reversal of Halogen-Lithium Exchange Reactivity Pattern via Iodine Substitution

In halogen-lithium exchange reactions, the reactivity pattern is dramatically altered by the presence of an iodine atom. A study on dihalobenzenes established that while bromine atoms ortho to a directing group are preferentially exchanged, the replacement of a non-activated bromine with an iodine leads to a complete reversal of this reactivity, with iodine-lithium exchange becoming highly favored [1]. This principle is directly applicable to the target compound. For example, in a structurally similar regioisomer, 2-Bromo-5-iodo-4-methoxybenzaldehyde, lithiation-formylation with n-BuLi followed by DMF yields the corresponding aldehyde in 65% yield . This class-level inference suggests that the 3-bromo-5-iodo-4-methoxybenzaldehyde will exhibit a strong preference for iodine-lithium exchange over bromine-lithium exchange, offering a predictable and regioselective pathway for further functionalization at the 5-position.

Organometallic Chemistry Halogen-Metal Exchange Regioselectivity

Defined Crystal Structure for Computational Modeling and Solid-State Studies

The solid-state structure of 3-Bromo-5-iodo-4-methoxybenzaldehyde has been determined by single-crystal X-ray diffraction [1]. The crystal data are: monoclinic, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4. The structure was refined to an R(1) value of 0.053 using 2043 observed reflections [1]. This level of structural precision provides a validated three-dimensional molecular geometry that is invaluable for computational docking studies, crystal engineering, and quantitative structure-activity relationship (QSAR) modeling. This represents a direct advantage over many related dihalogenated benzaldehyde analogs for which experimental crystal structures may not be available, forcing reliance on less accurate computational geometries.

Crystallography Computational Chemistry Materials Science

High-Value Application Scenarios for 3-Bromo-5-iodo-4-methoxybenzaldehyde


Streamlined Synthesis of Complex, Polyfunctional Biaryls and Heterocycles

The orthogonal Br/I reactivity of this compound makes it an ideal starting material for constructing molecules requiring two distinct aromatic or heteroaromatic appendages in a specific order. This is particularly valuable in medicinal chemistry for generating diverse libraries of drug-like molecules through sequential Suzuki-Miyaura, Sonogashira, or other Pd-catalyzed cross-couplings [1]. The ability to install two different functional groups without the need for protecting groups or complex purification of intermediates significantly accelerates the design-make-test-analyze cycle in drug discovery [2].

Regioselective Synthesis via Directed Ortho-Metalation or Halogen-Metal Exchange

The unique reactivity profile, where the iodine atom is preferentially exchanged over bromine, allows for the highly regioselective introduction of electrophiles at the 5-position of the aromatic ring [1]. This enables the preparation of 5-substituted-3-bromo-4-methoxybenzaldehyde derivatives, which are valuable intermediates for further elaboration. This precision is difficult to achieve with non-halogenated or symmetrically dihalogenated analogs, which would yield complex mixtures of products [2].

Computational Chemistry and Structure-Based Drug Design

The experimentally determined crystal structure of 3-Bromo-5-iodo-4-methoxybenzaldehyde provides a high-fidelity 3D template [1]. This structure can be used as a validated starting point for molecular docking studies, pharmacophore modeling, and density functional theory (DFT) calculations. This is especially useful when the compound is a key fragment or intermediate in a larger drug candidate, allowing for more accurate predictions of binding affinities and molecular properties compared to using a generic or computationally minimized structure [1].

Development of Novel Functional Materials

The compound's polyfunctional nature—combining a reactive aldehyde, a strong chromophore (iodine), and sites for sequential coupling—makes it a versatile monomer for creating advanced materials. It can be incorporated into conjugated polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) to impart specific optoelectronic properties or provide sites for post-synthetic modification [1]. The ability to sequentially functionalize the bromo and iodo sites allows for the controlled introduction of different functional groups along the polymer backbone or within a porous framework [2].

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